
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chloromethyl group attached to a cyclopropyl ring, which is further connected to an ethyl chain and a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene followed by chloromethylation and subsequent thiophene ring formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and chloromethylating agents like chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The chloromethylation step can be optimized using continuous flow reactors to ensure consistent product quality. The final thiophene ring formation can be achieved through established heterocyclization techniques.
化学反応の分析
Types of Reactions
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-(1-Methylcyclopropyl)ethyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
3-(2-(1-Methylcyclopropyl)ethyl)thiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
3-(2-(1-(Hydroxymethyl)cyclopropyl)ethyl)thiophene: Contains a hydroxymethyl group, which can form hydrogen bonds and may have different solubility properties.
Uniqueness
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution. This feature makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C10H13ClS |
|---|---|
分子量 |
200.73 g/mol |
IUPAC名 |
3-[2-[1-(chloromethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2 |
InChIキー |
BQUJLUOUDIUPIY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCC2=CSC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


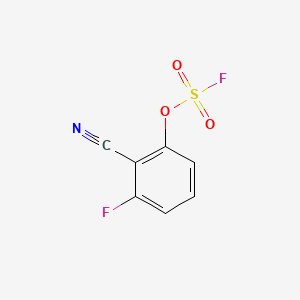
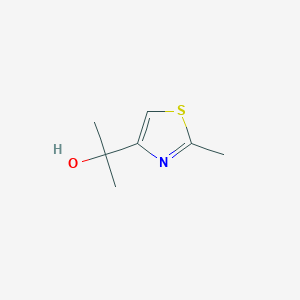

![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
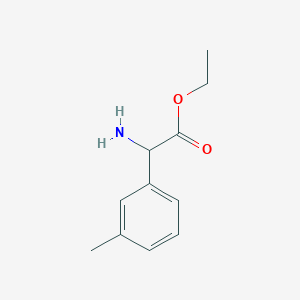
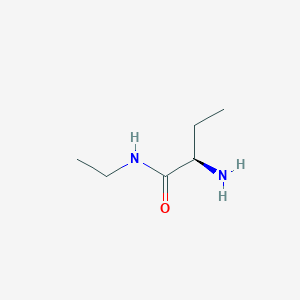
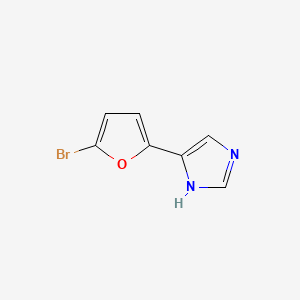
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
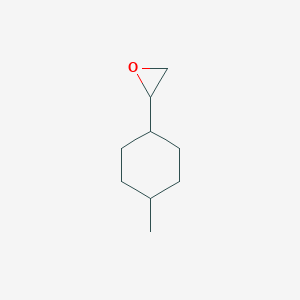


![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

